10-Methyl Docetaxel-D3
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Overview
Description
10-Methyl Docetaxel-D3: is a chemically modified version of docetaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by the presence of a deuterium atom at the 10-methyl position, which can enhance its stability and pharmacokinetic properties. The chemical name of this compound is [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl Docetaxel-D3 involves multiple steps, starting from benzenepropanoic acid derivativesThe final product is obtained through a series of esterification and acylation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of hydrophilic polymers and surfactants to enhance solubility and stability .
Chemical Reactions Analysis
Types of Reactions: 10-Methyl Docetaxel-D3 undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to convert hydroxyl groups to ketones or aldehydes.
Reduction: Utilizes reducing agents to convert ketones or aldehydes back to hydroxyl groups.
Substitution: Involves the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and deuterated derivatives of docetaxel .
Scientific Research Applications
Chemistry: 10-Methyl Docetaxel-D3 is used in analytical method development and validation, as well as in quality control applications for drug development .
Biology: In biological research, this compound is used to study the effects of deuterium substitution on the pharmacokinetics and pharmacodynamics of chemotherapeutic agents .
Medicine: In medicine, this compound is investigated for its potential to enhance the efficacy and reduce the toxicity of docetaxel-based chemotherapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations and drug delivery systems to improve the bioavailability and therapeutic index of docetaxel .
Mechanism of Action
10-Methyl Docetaxel-D3 exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to cell death. This mechanism is similar to that of docetaxel, but the presence of deuterium atoms can enhance the stability and reduce the metabolism of the compound, leading to improved pharmacokinetic properties .
Comparison with Similar Compounds
Docetaxel: The parent compound, used widely in chemotherapy.
Paclitaxel: Another taxane derivative with similar mechanisms of action.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy against resistant cancer cells.
Uniqueness: 10-Methyl Docetaxel-D3 is unique due to the presence of deuterium atoms, which can enhance its stability and pharmacokinetic properties compared to other taxane derivatives .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1/i9D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXAADKMZIJIMH-HXAYTVANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1C2=C([C@H](C[C@](C2(C)C)([C@H]([C@H]3[C@](C1=O)([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)C)OC(=O)C5=CC=CC=C5)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H55NO14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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